molecular formula C18H20N6O6 B2507375 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 899752-13-7

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2507375
CAS No.: 899752-13-7
M. Wt: 416.394
InChI Key: AHVPYQIMSUGNMD-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H20N6O6 and its molecular weight is 416.394. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized for their wide range of medicinal properties, including anticancer, anti-inflammatory, and antiviral activities. They structurally resemble purines, which has prompted extensive biological investigations to assess their therapeutic potential. The synthesis of these compounds and their derivatives has been a focal point for developing drug-like candidates, demonstrating the versatility of this scaffold in drug discovery. Studies on the structure-activity relationships (SAR) have garnered attention, leading to the derivation of various lead compounds for numerous disease targets. This reflects the potential for medicinal chemists to further exploit pyrazolo[3,4-d]pyrimidines in developing new pharmacological agents (Chauhan & Kumar, 2013).

Synthetic Strategies and Biological Properties

The synthetic strategies employed for pyrazolo[3,4-d]pyrimidine derivatives reveal significant biological properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and their use as CRF1 antagonists and radiodiagnostics. These findings highlight the compound's broad applicability in medicinal chemistry and its potential as a building block for drug development. The comprehensive synthesis methods outlined in literature reviews offer a valuable resource for chemists aiming to explore this scaffold further (Cherukupalli et al., 2017).

Green Synthesis and Multi-Component Reactions

Advancements in the green synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, emphasize an eco-friendly approach to producing complex molecules. Multi-component reactions (MCRs) have been highlighted as atom economical, beneficial, and straightforward methods for synthesizing fused heterocycles. This approach aligns with current trends toward more sustainable and efficient chemical synthesis processes, further underscoring the relevance of pyrazolo[3,4-d]pyrimidines in modern pharmaceutical research (Dhanalakshmi et al., 2021).

Future Directions

Future research could focus on further exploring the potential biomedical applications of this compound and similar structures . For instance, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was found to be the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203, making it a good chemical probe for interrogation the function of the mycobacterial Cyt-bd under various physiological conditions .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O6/c1-18(2,3)23-15-11(8-20-23)17(26)22(9-19-15)21-16(25)10-6-13(29-4)14(30-5)7-12(10)24(27)28/h6-9H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVPYQIMSUGNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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